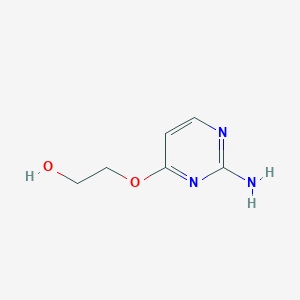

2-((2-Aminopyrimidin-4-yl)oxy)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

2-(2-aminopyrimidin-4-yl)oxyethanol |

InChI |

InChI=1S/C6H9N3O2/c7-6-8-2-1-5(9-6)11-4-3-10/h1-2,10H,3-4H2,(H2,7,8,9) |

InChI Key |

TZKXDXFYIRMPNC-UHFFFAOYSA-N |

SMILES |

C1=CN=C(N=C1OCCO)N |

Canonical SMILES |

C1=CN=C(N=C1OCCO)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 2 Aminopyrimidin 4 Yl Oxy Ethanol and Its Structural Analogues

Retrosynthetic Analysis of the 2-Aminopyrimidin-4-yl-oxy-Ethanol Framework

A retrosynthetic analysis of the target molecule reveals two primary disconnection points that dictate the main synthetic routes. The first logical disconnection is at the C4-ether linkage, which separates the 2-aminopyrimidine (B69317) core from the ethylene (B1197577) glycol side chain. This suggests a forward synthesis involving the coupling of a 2-aminopyrimidine derivative bearing a leaving group at the C4 position with ethylene glycol or a suitable equivalent.

A second disconnection can be made within the pyrimidine (B1678525) ring itself. This approach breaks the heterocycle down into simpler, acyclic precursors. A common strategy here involves the condensation of a guanidine-containing compound with a three-carbon (C-C-C) electrophilic unit that already bears or can be easily converted to the desired oxyethanol side chain. These two fundamental approaches form the basis for the specific methodologies detailed in the subsequent sections.

Approaches for the Construction of the Pyrimidine Core

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry and its synthesis is well-established. nih.govmdpi.comijpsjournal.com These methods can be broadly categorized into de novo ring formation through cyclization reactions and the functionalization of existing pyrimidine rings.

The most classical and widely used method for constructing the 2-aminopyrimidine ring is the cyclocondensation reaction between guanidine (B92328) and a 1,3-dicarbonyl compound or its synthetic equivalent. researchgate.netnih.gov This approach is highly modular, allowing for the introduction of various substituents onto the pyrimidine ring based on the choice of the dicarbonyl precursor.

For instance, the reaction of guanidine with acylethynylpyrroles has been shown to produce 2-aminopyrimidine ensembles in high yields (up to 91%) when heated in a KOH/DMSO system. nih.gov While this specific example leads to a pyrrole-substituted pyrimidine, the underlying principle of condensing guanidine with a suitable three-carbon electrophile is broadly applicable. nih.gov Another approach involves the condensation of chalcones with guanidine hydrochloride in ethanol (B145695) to yield substituted 2-aminopyrimidines. researchgate.net A general method for preparing 2-aminopyrimidine involves reacting propynal or its derivatives with guanidine under acidic conditions. google.com

| Starting Material 1 | Starting Material 2 | Conditions | Product Type | Yield (%) | Citation |

| Acylethynylpyrroles | Guanidine Nitrate | KOH/DMSO, 110-115 °C | Pyrrole-aminopyrimidines | Up to 91% | nih.gov |

| Chalcones | Guanidine HCl | Ethanol | Substituted 2-aminopyrimidines | - | researchgate.net |

| Propynal | Guanidine | Acidic | 2-Aminopyrimidine | - | google.com |

An alternative to de novo synthesis is the modification of a commercially available or readily synthesized pyrimidine. nih.gov This strategy is particularly useful when the desired starting pyrimidine is accessible. For the synthesis of the target compound, a key intermediate would be a 2-aminopyrimidine with a suitable leaving group at the C4 (and/or C6) position, such as a halogen.

A common precursor is 2-amino-4,6-dichloropyrimidine (B145751), which can be synthesized by reacting 2-amino-4,6-dihydroxypyrimidine (B16511) with an excess of phosphorus oxychloride in the presence of triethylamine (B128534). google.com This dichlorinated intermediate can then undergo selective nucleophilic substitution. For example, reacting 2-amino-4,6-dichloropyrimidine with various amines under solvent-free conditions at 80-90 °C has been used to create a library of 2,4-disubstituted pyrimidines. mdpi.comnih.gov Similarly, 2-amino-4-chloropyrimidine (B19991) can be synthesized from isocytosine (B10225) and serves as a valuable building block. chemicalbook.com Microwave-assisted synthesis has also been employed for the reaction of 2-amino-4-chloropyrimidine with substituted amines in propanol, demonstrating a rapid and efficient method. nih.gov

Introduction of the Oxyethanol Moiety

Once a suitable 2-aminopyrimidine core is obtained, the final key step is the introduction of the 2-hydroxyethoxy group at the C4 position. This is typically achieved through nucleophilic substitution or etherification reactions.

This is arguably the most direct approach to forming the C4-O bond. It involves the reaction of a 2-aminopyrimidine bearing a good leaving group, typically a halogen like chlorine, at the C4-position with an oxygen-based nucleophile. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov

For the synthesis of 2-((2-aminopyrimidin-4-yl)oxy)ethanol, this would involve reacting 2-amino-4-chloropyrimidine with ethylene glycol. The reaction is typically performed in the presence of a base to deprotonate the ethylene glycol, thereby increasing its nucleophilicity. The hydroxyl group of an alcohol is a poor leaving group, so it must be activated before nucleophilic substitution can occur. unco.edu This activation is often achieved by protonation in acidic conditions, which converts the hydroxyl into a much better leaving group, water. libretexts.org The use of ethylene glycol as a solvent has also been shown to facilitate cyclization reactions in the synthesis of related heterocyclic systems. researchgate.net

| Pyrimidine Substrate | Nucleophile | Conditions | Product Type | Citation |

| 2-Amino-4-chloropyrimidine | Substituted Amines | Microwave, Propanol, 120-140 °C | 4-Amino-substituted 2-aminopyrimidines | nih.gov |

| 2-Amino-4,6-dichloropyrimidine | Substituted Amines | 80-90 °C, solvent-free | 4,6-Disubstituted 2-aminopyrimidines | mdpi.comnih.gov |

| Activated Alcohol | Halide Ion | Acidic (e.g., HX) | Alkyl Halide | libretexts.org |

| Alcohol | N-Nucleophiles | Transition Metal Catalyst | N-Alkylated products | rsc.org |

An alternative strategy involves a Williamson-type ether synthesis. wikipedia.orgfrancis-press.com This classic method forms an ether from an organohalide and an alkoxide. wikipedia.org In this context, the starting materials would be a 2-amino-4-hydroxypyrimidine (which exists in tautomeric equilibrium with 2-aminopyrimidin-4(1H)-one) and a halo-functionalized ethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol.

The reaction is performed under basic conditions, which deprotonates the hydroxypyrimidine to form a pyrimidin-4-olate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the haloethanol and displacing the halide to form the desired ether linkage. wikipedia.org Studies on the alkylation of 2-amino-6-methylpyrimidin-4-one have shown that reaction with various alkyl halides can lead to O-alkylation products, yielding 2-amino-4-alkoxy-6-methylpyrimidines. europeanscience.org However, selectivity can be an issue, as alkylation can sometimes occur on the ring nitrogens (N1 or N3) instead of the exocyclic oxygen. europeanscience.orgnih.gov The choice of solvent, base, and counter-ion can significantly influence the regioselectivity of the alkylation. nih.gov

| Pyrimidine Substrate | Alkylating Agent | Conditions | Product Type | Citation |

| Sodium Ethoxide | Chloroethane | SN2 | Diethyl Ether | wikipedia.org |

| 2-Amino-6-methylpyrimidin-4-one | n-Butyl/Hexyl Bromides | Basic | 2-Amino-4-alkoxy-6-methylpyrimidine | europeanscience.org |

| 4-(Trifluoromethyl)pyrimidin-2(1H)-one | Alkyl/Allyl Halides | Basic | Mixture of N- and O-alkylated products | nih.gov |

Amination and Derivatization of the Pyrimidine Ring and Side Chain

Functionalization of the pyrimidine ring and its side chains through amination and other derivatizations is crucial for creating a diverse range of analogues. These modifications can significantly influence the chemical and physical properties of the resulting compounds.

Direct amination of the pyrimidine ring is a key strategy for introducing the essential 2-amino group. While the synthesis of this compound itself often starts with a pre-aminated precursor like 2-amino-4-chloropyrimidine, direct C-H amination techniques are gaining prominence for creating diverse pyrimidine scaffolds.

Recent advancements have led to a synthetic platform for the site-selective C-H functionalization of pyrimidines. This method proceeds through a pyrimidinyl iminium salt intermediate, which can be converted to various amine products. acs.org This approach allows for the C2-selective amination of pyrimidines, even in the presence of sensitive functional groups, offering high selectivity for producing complex aminopyrimidines. acs.orgresearchgate.net

Another approach involves the oxidative amination of cuprated pyrimidine derivatives. This method uses regioselective cuprations to prepare primary, secondary, and tertiary aminated pyrimidines through the oxidative coupling of lithium amidocuprates. nih.gov Furthermore, copper(II)-catalyzed amination of pyrimidines with different halogen atoms has been shown to be highly chemoselective, yielding monoaminated products in very good yields. organic-chemistry.org

A study detailed the synthesis of twenty-seven 2-aminopyrimidine derivatives by fusing 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine under solvent- and catalyst-free conditions, achieving good to excellent yields. nih.govnih.govsemanticscholar.orgresearchgate.net

The primary amino group in the ethanol side chain of related structures can undergo various transformations to yield a range of derivatives. While direct information on the transformation of the hydroxyl group in the ethanol moiety of this compound is not extensively detailed in the provided context, general organic chemistry principles for the conversion of primary alcohols can be applied.

For instance, a primary alcohol can be converted to a primary amine using a modified Mitsunobu reaction. organic-chemistry.org This reaction provides a pathway to introduce an amino group in place of the hydroxyl group on the ethanol side chain. Additionally, oxidation of primary alcohols to aldehydes or carboxylic acids is a fundamental transformation. nih.gov The resulting aldehyde can then be used in reductive amination reactions to introduce primary, secondary, or tertiary amines.

The amino group itself, once introduced, can be further derivatized. For example, it can be alkylated or acylated to form a wide array of amides and substituted amines, significantly expanding the structural diversity of the analogues. organic-chemistry.org

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry emphasizes the use of advanced techniques to improve reaction efficiency, reduce environmental impact, and enhance control over product formation.

Solvent-free and catalytic methods are at the forefront of green chemistry, offering significant advantages over traditional synthetic routes.

Several studies have reported the successful synthesis of pyrimidine derivatives under solvent-free conditions. tandfonline.comresearchgate.netresearchgate.net One-pot, three-component coupling reactions are particularly effective, utilizing catalysts such as ferric chloride or basic ionic liquids to achieve good to excellent yields. tandfonline.comresearchgate.net Mechanochemical approaches, using techniques like ball milling with a catalyst such as modified ZnO nanoparticles, also provide a solvent-less route to pyrimidine derivatives. acs.org

Catalytic methods are widely employed to enhance the efficiency and selectivity of pyrimidine synthesis. mdpi.com Various catalysts, including:

p-Toluene sulphonic acid (PTSA) mdpi.com

Zinc chloride (ZnCl₂) organic-chemistry.orghumanjournals.com

Copper(II) organic-chemistry.org

Tridentate arylazo pincer iron complexes organic-chemistry.org

Iridium-pincer complexes organic-chemistry.org

Samarium chloride organic-chemistry.org

1,4-Diazabicyclo[2.2.2]octane (DABCO) google.com

These catalysts facilitate reactions such as multicomponent condensations, cycloadditions, and dehydrogenative functionalizations, often under mild conditions. organic-chemistry.orgtandfonline.commdpi.com For example, a ZnCl₂-catalyzed three-component coupling allows for the single-step synthesis of 4,5-disubstituted pyrimidines from enamines, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.orghumanjournals.com

The table below summarizes various catalytic systems used in pyrimidine synthesis.

| Catalyst | Reaction Type | Key Advantages | Reference(s) |

| Basic Ionic Liquid | Three-component condensation | Simplicity, short reaction times, high yields, catalyst reusability | tandfonline.com |

| Modified ZnO NPs | Mechanochemical one-pot multicomponent synthesis | Recyclable catalyst, scalable, easy product isolation | acs.org |

| Ferric Chloride | Three-component coupling | Environmentally friendly catalyst, good to excellent yields | researchgate.net |

| p-Toluene Sulphonic Acid (PTSA) | Condensation | Cost-effective, non-toxic, easily accessible | mdpi.com |

| Zinc Chloride (ZnCl₂) | Three-component coupling | Single-step synthesis, applicable to various substrates | organic-chemistry.orghumanjournals.com |

| Copper(II)-PTABS | Amination | Highly chemoselective | organic-chemistry.org |

| Tridentate Arylazo Pincer Iron Complex | Dehydrogenative functionalization | Eco-friendly, mild aerobic conditions | organic-chemistry.org |

| Iridium-Pincer Complexes | Multicomponent synthesis | Sustainable, regioselective | organic-chemistry.org |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Cyanation | Commercially available, effective in small amounts | google.com |

Electrochemical methods offer a unique and powerful approach to the synthesis and modification of heterocyclic compounds, including pyrimidines. These techniques can provide alternative reaction pathways, often under mild conditions and with high selectivity.

The electrochemical reduction of pyrimidine and its derivatives has been studied, revealing the behavior of the resulting anion free radicals. acs.org Such studies provide fundamental insights into the redox properties of the pyrimidine ring, which can be harnessed for synthetic purposes. For example, electrochemically reduced photoreversible products of pyrimidine analogues have been investigated. acs.orgresearchgate.net

While direct electrochemical synthesis of this compound is not explicitly described, the principles of electrochemical C-H amination have been applied to other aromatic systems and could potentially be adapted for pyrimidines. researchgate.net This approach offers a route to form C-N bonds without the need for pre-functionalized starting materials.

Optimizing reaction conditions is critical for maximizing product yields and achieving the desired regioselectivity and chemoselectivity in the synthesis of pyrimidine derivatives.

Key factors that are often optimized include the choice of catalyst, solvent, temperature, and reaction time. For instance, in the synthesis of benzopyrano-pyrimidine derivatives, various catalysts were screened, with p-toluene sulphonic acid (PTSA) demonstrating superior efficiency in terms of reaction time and yield compared to others like pyridine, AlCl₃, and FeCl₃. mdpi.com

Furthermore, controlling the stoichiometry of reactants and the nature of substituents can significantly influence the selectivity of a reaction. In the amination of halogenated pyrimidines, a Cu(II)-PTABS catalyst system was found to be highly chemoselective, leading to monoaminated products even when multiple reactive sites were present. organic-chemistry.org The development of methods for the selective inhibition of pyrimidine biosynthesis also highlights the importance of achieving high selectivity to target specific biological pathways. nih.gov

The following table presents a selection of optimized reaction conditions for the synthesis of various pyrimidine derivatives.

| Reaction | Catalyst/Promoter | Solvent | Key Optimization Feature | Yield | Reference(s) |

| Three-component condensation | Basic Ionic Liquid | Solvent-free | Reusable catalyst, short reaction time | High | tandfonline.com |

| Three-component coupling | ZnCl₂ | Not specified | Single-step synthesis | Good | organic-chemistry.orghumanjournals.com |

| Amination | Cu(II)-PTABS | Not specified | High chemoselectivity | Very good | organic-chemistry.org |

| Dehydrogenative functionalization | Tridentate Arylazo Pincer Iron Complex | Not specified | Mild aerobic conditions | Not specified | organic-chemistry.org |

| Multicomponent synthesis | Iridium-Pincer Complex | Not specified | Regioselective | Up to 93% | mdpi.com |

| Cyanation of 2-chloropyrimidine | DABCO | DMSO/water | Low catalyst loading (0.1 eq.) | Not specified | google.com |

| Fusion with amines | Triethylamine | Solvent-free | Catalyst- and solvent-free conditions | Good to excellent | nih.govnih.govsemanticscholar.orgresearchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 2 Aminopyrimidin 4 Yl Oxy Ethanol Derivatives

Correlative Analysis of Pyrimidine (B1678525) Ring Substitution and Biological Efficacy

The pyrimidine core is a versatile scaffold, and its biological activity is highly sensitive to the nature and position of its substituents. nih.govresearchgate.net Modifications on the pyrimidine ring of 2-((2-aminopyrimidin-4-yl)oxy)ethanol derivatives have been shown to significantly impact their biological efficacy, with changes in electronic and steric properties, as well as the specific placement of functional groups, playing crucial roles. nih.govresearchgate.net

The electronic and steric characteristics of substituents on the pyrimidine ring are critical determinants of biological activity. The introduction of various functional groups can alter the electron density of the pyrimidine system and create specific steric interactions with the target protein, thereby influencing binding affinity and inhibitory potential.

Research on 2,4-disubstituted pyrimidine derivatives has demonstrated that both the steric bulk and electronic nature of the substituents at the C-2 and C-4 positions significantly affect their inhibitory activity against various enzymes. For instance, in a series of cholinesterase inhibitors, the potency and selectivity were found to be highly dependent on these properties. nih.gov

The electronic nature of substituents on the pyrimidine ring can also be fine-tuned to balance potency and selectivity. For example, in the development of epidermal growth factor receptor (EGFR) inhibitors, modifying the electronic properties of Michael addition acceptors on the pyrimidine scaffold was a successful strategy to achieve selectivity for mutant EGFR over the wild type. researchgate.net

A study on a series of 2,4-disubstituted pyrimidines as KDR kinase inhibitors revealed that meta-substitution on an aniline (B41778) ring attached to the pyrimidine core enhanced intrinsic potency. lookchem.com Symmetrically di-substituted anilines with slightly electron-donating or electron-rich groups further increased activity. lookchem.com Conversely, ortho- or para-substitution generally led to a decrease in activity, highlighting the delicate balance of steric and electronic factors. lookchem.com

The following table summarizes the impact of different substituents on the biological activity of pyrimidine derivatives, drawing from various studies on related compounds.

| Position of Substitution | Substituent Type | Observed Effect on Biological Activity | Reference Compound Class |

|---|---|---|---|

| C-4 (Aniline moiety) | meta-Substitution | Enhanced intrinsic potency | KDR Kinase Inhibitors lookchem.com |

| C-4 (Aniline moiety) | ortho- or para-Substitution | Decreased intrinsic potency | KDR Kinase Inhibitors lookchem.com |

| C-2 and C-4 | Varying steric and electronic properties | Sensitive modulation of cholinesterase inhibition and selectivity | Cholinesterase Inhibitors nih.gov |

| General Pyrimidine Core | Electron-donating vs. Electron-withdrawing groups | Influences reaction rates in synthesis and can affect biological activity | Pyridodipyrimidines iaea.org |

The specific location of functional groups on the pyrimidine ring has a profound impact on the biological activity of its derivatives. nih.govresearchgate.net Even minor shifts in the position of a substituent can lead to significant changes in how the molecule interacts with its biological target.

In the context of 2,4-disubstituted pyrimidines, the relative positioning of substituents is key to their dual activity as cholinesterase and Aβ-aggregation inhibitors. nih.gov The central pyrimidine ring serves as a scaffold, and the specific arrangement of groups at the C-2 and C-4 positions dictates the inhibitory profile. nih.gov

Studies on pyrimidine derivatives as kinase inhibitors have consistently shown that the position of substituents greatly influences their activity. nih.govnih.gov For instance, in a series of Aurora kinase inhibitors, the substitution pattern on the pyrimidine core was a critical factor in determining their anti-proliferative and enzyme inhibitory activities. nih.gov Similarly, for KDR kinase inhibitors, moving the aniline substituent from the 2-position to the 6-position of the pyrimidine ring resulted in a drastic loss of potency. lookchem.com

Furthermore, the introduction of substituents at the C-5 position of the pyrimidine ring has been explored. In some cases, the addition of a 5-formyl group, which is isosteric to a 5-nitroso group, retained modest activity in cyclin-dependent kinase (CDK) inhibitors, whereas other substitutions at this position abolished activity. nih.gov

The table below illustrates the positional effects of functional groups on the biological activity of pyrimidine derivatives.

| Position | Substituent/Modification | Impact on Biological Activity | Compound Class/Target |

|---|---|---|---|

| C-2 vs. C-6 | Movement of aniline substituent | Drastic loss of potency when moved to C-6 | KDR Kinase Inhibitors lookchem.com |

| C-5 | Replacement of 5-nitroso with ketone, oxime, or semicarbazone | Abolished activity | CDK Inhibitors nih.gov |

| C-5 | Replacement of 5-nitroso with isosteric 5-formyl group | Retained modest activity | CDK Inhibitors nih.gov |

| C-2 and C-4 | Specific arrangement of substituents | Dictates inhibitory profile for dual-target inhibitors | Cholinesterase and Aβ-aggregation Inhibitors nih.gov |

Structural Modifications of the Oxyethanol Side Chain and Their Pharmacological Implications

The oxyethanol side chain of this compound is a key structural element that can be modified to modulate the pharmacological properties of the molecule. mdpi.com Alterations to this side chain, including changes in its length, branching, and the nature of its terminal groups, can have significant effects on biological activity. mdpi.com

The length and branching of the alkyl chain in the side chain of pyrimidine derivatives can significantly influence their biological activity. Studies on related compounds have shown that these structural features can affect how the molecule fits into the binding pocket of its target enzyme.

In a study of 2-aminopyrimidine (B69317) derivatives as β-glucuronidase inhibitors, the length of an alkoxy chain on a phenyl ring substituent was found to be important for activity. mdpi.comnih.gov Similarly, increasing the alkyl chain length of a substituent at the C-4 position of the phenyl ring from a methyl to an ethyl and then to a butyl group led to an increase in inhibitory activity. mdpi.comnih.gov This suggests that a longer chain may be able to form more favorable interactions within the active site.

Research on 4-alkoxy-2,6-diaminopyrimidine derivatives as CDK inhibitors demonstrated that simple alkoxy or cycloalkoxy groups at the O(4)-position were tolerated. nih.gov A derivative with a 2-methylbutoxy group retained significant activity, indicating that some degree of branching can be accommodated. nih.gov

The table below provides examples of how alkyl chain variations in the side chains of pyrimidine derivatives can impact their biological activity.

| Compound Series | Modification | Effect on Activity | Target |

|---|---|---|---|

| β-glucuronidase inhibitors | Increase in alkyl chain length (methyl to butyl) | Increased inhibitory activity | β-glucuronidase mdpi.comnih.gov |

| CDK inhibitors | Introduction of a branched 2-methylbutoxy group | Retained significant activity | CDK1/cyclinB1 and CDK2/cyclinA3 nih.gov |

The terminal hydroxyl and amino groups of the side chains in pyrimidine derivatives are often crucial for their biological activity, as they can participate in key hydrogen bonding interactions with the target receptor. mdpi.com

In a study of 2-aminopyrimidine derivatives as β-glucuronidase inhibitors, a compound with a piperazinyl substituent at the C-4 position of the pyrimidine ring was found to be a potent inhibitor. nih.gov The authors inferred that the hydrogen atom on the piperazinyl moiety might play an important role in its activity. nih.gov

Modifications to a terminal primary alcohol in a series of 2,4-diaminopyrimidine (B92962) derivatives, such as esterification with diethyl phosphate, led to compounds with inhibitory activity towards P-glycoprotein. lookchem.com This indicates that converting the hydroxyl group into a different functional group can switch the biological target of the molecule.

The following table summarizes the effects of modifying terminal hydroxyl and amine groups in the side chains of pyrimidine derivatives.

| Compound Series | Modification | Pharmacological Implication | Target |

|---|---|---|---|

| β-glucuronidase inhibitors | Presence of a hydrogen on a piperazinyl moiety | Potent inhibitory activity | β-glucuronidase nih.gov |

| 2,4-Diaminopyrimidine derivatives | Esterification of a primary alcohol with diethyl phosphate | Inhibitory activity towards P-glycoprotein | P-glycoprotein lookchem.com |

Conformational Analysis and Stereochemical Features Governing Receptor Binding

The three-dimensional conformation and stereochemistry of this compound derivatives are critical for their interaction with biological receptors. The spatial arrangement of atoms and functional groups determines how well the molecule can fit into the binding site of a target protein and form the necessary interactions for a biological response.

Molecular docking studies of 2,4-disubstituted pyrimidines have provided valuable insights into their binding modes with various kinases. nih.govnih.gov These studies often reveal the importance of specific hydrogen bonds and hydrophobic interactions between the pyrimidine core, its substituents, and the amino acid residues of the receptor. For instance, in the case of Aurora kinase inhibitors, molecular docking showed that the most active compounds had favorable binding modes within the active sites of Aurora A and Aurora B. nih.gov

The stereochemistry of substituents can also play a pivotal role in determining biological activity. While specific stereochemical studies on this compound are not widely available, research on other chiral pyrimidine derivatives has highlighted the importance of stereoisomerism. For example, the stereoselective synthesis of chiral pyrazole (B372694) derivatives has been crucial for developing potent phosphodiesterase 4 (PDE4) inhibitors. nih.gov

In a study of 4-alkoxy-2,6-diamino-5-nitrosopyrimidine derivatives as CDK inhibitors, X-ray crystallography of a 5-formyl derivative bound to CDK2 revealed key binding interactions. nih.gov The structure showed that an intramolecular hydrogen bond present in a related compound was absent, providing a structural basis for the observed differences in activity. nih.gov This highlights how subtle conformational changes can have a significant impact on receptor binding.

The table below presents findings from conformational and stereochemical studies on related pyrimidine derivatives.

| Compound Class | Key Finding | Methodology | Implication for Receptor Binding |

|---|---|---|---|

| Aurora Kinase Inhibitors | Active compounds exhibit good binding modes with the target kinases. | Molecular Docking nih.gov | Favorable spatial arrangement for interaction with the active site. |

| CDK Inhibitors | Absence of an intramolecular hydrogen bond in a less active analog. | X-ray Crystallography nih.gov | Subtle conformational changes affect binding and activity. |

| Cholinesterase Inhibitors | Docking studies revealed key hydrogen bonding and hydrophobic interactions. | Molecular Docking nih.gov | Identified specific interactions crucial for inhibitory activity. |

| Chiral Pyrazole Derivatives | Stereoselective synthesis was key to obtaining potent inhibitors. | Asymmetric Synthesis nih.gov | Stereochemistry is critical for biological activity. |

Bioisosteric Replacements within the 2-Aminopyrimidine-4-yloxyethanol Scaffold for Enhanced Activity

Recent research has focused on introducing bioisosteric modifications at various positions of the this compound scaffold to explore the structure-activity landscape and identify derivatives with improved therapeutic potential. These investigations have provided valuable insights into the structural requirements for potent biological activity.

One notable area of investigation has been the modification of the ethanol (B145695) side chain. For instance, the replacement of the hydroxyl group with other functionalities has been explored to modulate the compound's properties. In a study focused on developing inhibitors for the ROS1 kinase, a series of pyrimidin-4-yl-ethanol derivatives were synthesized and evaluated. While not the exact scaffold, this research highlights the importance of the ethanol moiety for biological activity.

A significant bioisosteric replacement strategy involves the fluorination of the ethanol side chain. In an effort to develop novel therapeutic agents, a series of 2-(2-amino-pyrimidine)-2,2-difluoro-ethanols were synthesized as potential bioisosteres of salicylidene acylhydrazides. This modification, replacing hydrogen atoms with fluorine, can significantly alter the electronic properties and metabolic stability of the molecule, often leading to improved pharmacokinetic characteristics.

Furthermore, the 2-amino group on the pyrimidine ring is a critical interaction point. In a study aimed at developing trypanocidal agents, a series of 2,4-diaminopyrimidines were found to have in vivo efficacy against Trypanosoma brucei. nih.gov However, to improve blood-brain barrier permeability, the 4-amino group was removed, leading to a series of 4-desamino analogs with improved permeability. nih.gov This demonstrates that while the 2-amino group is often essential, modifications at other positions on the pyrimidine ring can be crucial for optimizing drug-like properties.

The following table summarizes the findings from a study on 2-aminopyrimidine derivatives as β-Glucuronidase inhibitors, showcasing how different substituents on the pyrimidine ring, which can be considered bioisosteric replacements, affect the inhibitory activity.

| Compound | Substituent at C-4 | IC₅₀ (µM) |

| 8 | 4-chlorophenylamino | 72.0 ± 6.20 |

| 9 | 4-bromophenylamino | 126.43 ± 6.16 |

| 22 | 3-nitrophenylamino | 300.25 ± 12.5 |

| 23 | 4-nitrophenylamino | 257.0 ± 4.18 |

| 24 | piperazinyl | 2.8 ± 0.10 |

Data sourced from a study on β-Glucuronidase inhibitors. nih.gov

The data clearly indicates that the nature of the substituent at the C-4 position of the 2-aminopyrimidine core significantly influences the inhibitory potency against β-Glucuronidase. nih.gov A piperazinyl substituent (Compound 24) resulted in the most potent inhibitor in this series, with an IC₅₀ value of 2.8 µM. nih.gov In contrast, the introduction of substituted phenylamino (B1219803) groups led to a decrease in activity. nih.gov Specifically, electron-withdrawing nitro groups on the phenyl ring (Compounds 22 and 23) resulted in weaker inhibitors compared to halogenated phenylamino groups (Compounds 8 and 9). nih.gov

These findings underscore the importance of systematic bioisosteric replacements in lead optimization. The strategic modification of the this compound scaffold, both on the pyrimidine core and the ethanol side chain, continues to be a promising avenue for the discovery of new and effective therapeutic agents.

Biological Activity and Mechanistic Insights of 2 2 Aminopyrimidin 4 Yl Oxy Ethanol Analogues in Vitro and Preclinical Studies

Enzyme Inhibition Profiles and Target Engagement

Analogues of 2-((2-aminopyrimidin-4-yl)oxy)ethanol have demonstrated significant inhibitory activity against several key enzymes implicated in various disease pathologies. The following sections detail the in vitro and preclinical findings related to their enzyme inhibition profiles.

Elevated activity of β-glucuronidase is associated with various pathological conditions, making it a significant therapeutic target. researchgate.net A study involving a series of twenty-seven 2-aminopyrimidine (B69317) derivatives identified several compounds with notable inhibitory activity against this enzyme. nih.gov The compounds were synthesized by reacting 2-amino-4,6-dichloropyrimidine (B145751) with a variety of amines. nih.gov

Among the tested compounds, five exhibited varying degrees of enzyme inhibition. nih.gov Notably, compound 24 , which features a piperazinyl substituent at the C-4 position of the pyrimidine (B1678525) ring, emerged as a highly potent inhibitor of β-glucuronidase. nih.gov In contrast, the majority of the synthesized 2-aminopyrimidine derivatives were found to be inactive, highlighting the specific structural requirements for potent inhibition. nih.gov

| Compound | Description | IC₅₀ (µM) |

|---|---|---|

| Compound 24 | 2-Aminopyrimidine derivative with a piperazinyl substituent | 2.8 ± 0.10 |

| Compound 8 | 2-Aminopyrimidine derivative | 72.0 ± 6.20 |

| Compound 9 | 2-Aminopyrimidine derivative | 126.43 ± 6.16 |

| D-saccharic acid 1,4-lactone | Standard Inhibitor | 45.75 ± 2.16 |

The emergence of resistance mutations in the epidermal growth factor receptor (EGFR), particularly the L858R/T790M/C797S triple mutant, presents a significant challenge in the treatment of non-small cell lung cancer. In response, novel 2-aminopyrimidine analogues have been developed and evaluated for their potential to overcome this resistance.

A series of substituted 6-(2-aminopyrimidine)-indole derivatives were designed and synthesized to target this resistant EGFR mutant. Through structure-activity relationship (SAR) studies, compound 11eg was identified as a potent and selective inhibitor of the EGFRL858R/T790M/C797S mutant, while exhibiting significantly weaker activity against the wild-type EGFR. This selectivity is a critical attribute for minimizing off-target effects.

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| 11eg | EGFRL858R/T790M/C797S | 0.053 |

| EGFRWT | 1.05 |

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair mechanisms, and their inhibition is a validated strategy in cancer therapy. Research into novel PARP inhibitors has led to the investigation of various heterocyclic scaffolds, including pyrimidine derivatives.

A novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized and evaluated for their PARP-1 inhibitory activity. irjmets.com Many of these compounds demonstrated excellent inhibitory potential, with IC₅₀ values in the nanomolar range. irjmets.com Specifically, compounds S2 and S7 were identified as the most potent PARP-1 inhibitors in this series, exhibiting greater potency than the reference drug Olaparib. irjmets.com Molecular docking studies suggest that the pyrimidine ring of these compounds engages in key hydrogen bonding and π–sulphur interactions within the PARP-1 active site. irjmets.com

| Compound | IC₅₀ (nM) |

|---|---|

| S2 | 4.06 ± 0.18 |

| S7 | 3.61 ± 0.15 |

| Olaparib (Reference) | 5.77 |

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. nih.govirjmets.comnih.gov The development of NAPE-PLD inhibitors is of significant interest for studying the physiological roles of NAEs. A library of pyrimidine-4-carboxamides has been explored to identify potent and selective inhibitors of this enzyme. nih.govirjmets.comnih.gov

Through the optimization of a high-throughput screening hit, compound 1 (LEI-401) , N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide, was identified as a potent, nanomolar inhibitor of NAPE-PLD. nih.govirjmets.comnih.gov Structure-activity relationship studies revealed that conformational restriction of an N-methylphenethylamine group by its replacement with an (S)-3-phenylpiperidine moiety led to a threefold increase in inhibitory potency. nih.govirjmets.comnih.gov Furthermore, substituting a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine resulted in a tenfold enhancement of activity. nih.govirjmets.comnih.gov

| Compound | pIC₅₀ | IC₅₀ (nM) |

|---|---|---|

| 2 (Initial Hit) | 6.09 ± 0.04 | ~813 |

| 1 (LEI-401) | 7.14 ± 0.04 | 72 |

The simultaneous inhibition of multiple oncogenic targets is a promising strategy in cancer therapy. Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) are two such targets. Novel series of 5-arylethylidene-aminopyrimidine-2,4-diones and 5-arylethylidene-amino-2-thiopyrimidine-4-ones have been designed and synthesized as dual BRD4/PLK1 inhibitors. nih.gov

Among the synthesized compounds, compounds 4 and 7 demonstrated significant inhibitory activity against both BRD4 and PLK1, with IC₅₀ values nearly comparable to the established dual inhibitor, volasertib. nih.gov These findings suggest that the aminopyrimidine scaffold can be effectively utilized to develop potent dual-target inhibitors for cancer treatment. nih.gov

| Compound | BRD4 IC₅₀ (µM) | PLK1 IC₅₀ (µM) |

|---|---|---|

| 4 | 0.029 | 0.094 |

| 7 | 0.042 | 0.02 |

| Volasertib (Reference) | 0.017 | 0.025 |

Receptor Agonism/Antagonism Studies (e.g., GPR119)

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes due to its role in regulating glucose homeostasis. Several classes of pyrimidine derivatives have been investigated for their GPR119 agonist activity.

A series of fused-pyrimidine derivatives were discovered to be potent and orally active GPR119 agonists. mdpi.com Optimization of the amino group at the 4-position of the pyrimidine ring led to the identification of 16b (2-{1-[2-(4-chloro-2,5-difluorophenyl)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl]piperidin-4-yl}acetamide) as an advanced analogue with extremely potent agonistic activity. mdpi.com

Furthermore, systematic structure-activity relationship optimization of another GPR119 agonist lead from a high-throughput screening campaign resulted in compound 29 , a tricyclic pyrazolopyrimidine. This compound displayed significantly improved in vitro activity and oral exposure. researchgate.net These studies underscore the potential of the pyrimidine scaffold in designing novel and effective GPR119 agonists for the treatment of metabolic disorders. mdpi.comresearchgate.net

Modulation of Bacterial Virulence Factors (e.g., Type III Secretion Systems)

Gram-negative bacteria utilize sophisticated protein secretion systems to interact with their environment and hosts. Among these, the Type III Secretion System (T3SS) is a critical virulence factor for a wide range of pathogens, including species of Salmonella, Shigella, Pseudomonas, and pathogenic E. coli. nih.govmdpi.com The T3SS functions as a molecular syringe, injecting bacterial effector proteins directly into the cytoplasm of host cells. nih.gov These effectors manipulate host cellular processes to facilitate bacterial survival, replication, and dissemination, thereby contributing to the pathogen's ability to cause disease. mdpi.com

Given its crucial role in pathogenesis and its absence in non-pathogenic bacteria, the T3SS has emerged as an attractive target for the development of novel anti-virulence therapies. nih.govmdpi.com Unlike traditional antibiotics that kill bacteria or inhibit their growth, T3SS inhibitors aim to disarm the pathogen, rendering it less capable of causing infection. nih.govnih.gov This approach is thought to apply less selective pressure for the development of drug resistance. nih.govmdpi.com

While the 2-aminopyrimidine scaffold is a known pharmacophore in various therapeutic agents, including those with antibacterial properties, specific research detailing the activity of this compound analogues as modulators of the T3SS is not extensively documented in publicly available literature. However, studies on related heterocyclic compounds have shown promise in this area. The development of small molecules that inhibit T3SS function is an active field of research, with various compounds identified through high-throughput screening. mdpi.com These inhibitors can act at different stages, such as disrupting the needle assembly of the secretion apparatus or blocking the secretion of effector proteins. mdpi.com The potential for aminopyrimidine derivatives to act as T3SS inhibitors represents a promising, albeit underexplored, avenue for developing new therapies against multidrug-resistant Gram-negative infections.

Preclinical Antiproliferative and Cytotoxic Activity in Cancer Cell Lines (In Vitro)

The pyrimidine core is a fundamental building block in numerous anticancer agents, primarily due to its structural similarity to the nucleobases of DNA and RNA. Analogues of this compound, which feature this core structure, have been investigated for their potential to inhibit the proliferation of cancer cells.

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a major global health concern. The search for effective chemotherapeutic agents is ongoing. Various pyrimidine derivatives have been evaluated for their cytotoxic effects against HCC cell lines, such as HepG2. For instance, certain pyrimidine-5-carbonitrile derivatives designed as EGFR tyrosine kinase inhibitors have demonstrated cytotoxic activity against the HepG2 cell line. In one study, a standout compound showed an IC50 value of 4.14 µM against HepG2 cells, indicating potent growth-inhibitory effects. nih.gov Similarly, indolyl-pyrimidine hybrids have been synthesized and tested, with one compound exhibiting an IC50 value of 5.02 µM against HepG2 cells. nih.gov These findings underscore the potential of the pyrimidine scaffold as a basis for developing novel therapeutic agents for HCC.

Table 1: In Vitro Cytotoxicity of Pyrimidine Analogues against HepG2 Cell Line

| Compound Class | Specific Analogue (if specified) | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrimidine-5-carbonitrile | Compound 57 | 4.14 | nih.gov |

| Indolyl-pyrimidine hybrid | Compound 60 | 5.02 | nih.gov |

| Pyrimidine pyrazoline-anthracene | Compound 50 | 5.34 µg/mL | nih.gov |

| Pyrimidine-2-thiones | Compound 69 | 18.95 | nih.gov |

Analogues bearing the aminopyrimidine moiety have shown significant activity in various breast cancer models, including hormone-receptor-positive (e.g., MCF-7) and triple-negative (e.g., MDA-MB-231) cell lines. A notable example is AMG 900, an Aurora kinase inhibitor containing a 2-aminopyrimidinyl group, which has demonstrated activity against multidrug-resistant cancer cell lines. nih.gov

Thienopyrimidines, which are structural analogues, have also been extensively studied. Certain 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines have exhibited potent anti-proliferative activity. For example, one such compound was most toxic to the MCF-7 cell line with an IC50 of 13.42 µg/mL, while another showed the highest effect against MDA-MB-231 cells with an IC50 of 52.56 µg/mL. Furthermore, newly synthesized hybrids of thienopyrimidine and sulfonamides have shown excellent anticancer efficacy against both MCF-7 and MDA-MB-231 cell lines, with IC50 values as low as 9.74 µM and 4.45 µM, respectively, for one of the most potent compounds. These studies highlight the versatility of the pyrimidine scaffold in targeting different subtypes of breast cancer.

Table 2: In Vitro Antiproliferative Activity of Pyrimidine Analogues in Breast Cancer Cell Lines

| Compound Class | Cell Line | IC50 | Reference |

|---|---|---|---|

| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine (Cpd 3) | MCF-7 | 13.42 µg/mL | |

| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine (Cpd 4) | MCF-7 | 28.89 µg/mL | |

| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine (Cpd 2) | MDA-MB-231 | 52.56 µg/mL | |

| Thienopyrimidine/Sulfonamide Hybrid (Cpd 3b) | MCF-7 | 9.74 µM | |

| Thienopyrimidine/Sulfonamide Hybrid (Cpd 4bi) | MCF-7 | 6.17 µM | |

| Thienopyrimidine/Sulfonamide Hybrid (Cpd 3b) | MDA-MB-231 | 4.45 µM | |

| 7H-pyrrolo[2,3-d]pyrimidine derivative (Cpd 52) | MDA-MB-231 | 3.20 µM | nih.gov |

The anticancer effects of pyrimidine analogues are often mediated through the induction of cell cycle arrest and apoptosis (programmed cell death). Apoptosis is a critical process for eliminating damaged or cancerous cells, and its induction is a key mechanism for many chemotherapeutic drugs.

Studies on various pyrimidine derivatives have elucidated their pro-apoptotic mechanisms. For instance, thienopyrimidine/sulfonamide hybrids have been shown to significantly increase the population of late apoptotic and necrotic cells in breast cancer cell cultures. The anticancer mechanisms of related compounds can involve the modulation of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest, and the activation of apoptotic pathways through the regulation of pro- and anti-apoptotic proteins like those in the B-cell lymphoma 2 (BCL-2) family.

The process of apoptosis can be triggered through intrinsic (mitochondrial) or extrinsic pathways. Evidence from related heterocyclic compounds suggests that pyrimidine analogues can activate these pathways, leading to the activation of caspases, which are proteases that execute the apoptotic program. For example, some compounds cause cell cycle arrest at the G1 or G2/M phase, preventing cancer cells from progressing through the division cycle and ultimately leading to cell death. The ability of these compounds to trigger apoptosis makes them promising candidates for cancer therapy.

In Vitro Antimicrobial Efficacy

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains. This necessitates the discovery of new antitubercular agents with novel mechanisms of action. The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold, a close structural analogue of the aminopyrimidine core, has been identified as a promising starting point for the development of new anti-TB drugs.

A library of 7H-Pyrrolo[2,3-d]pyrimidine derivatives was synthesized and evaluated for in vitro activity against a green fluorescent protein (GFP) reporter strain of M. tuberculosis. Several compounds displayed significant activity, with minimum inhibitory concentration (MIC90) values ranging from 0.488 to 62.5 µM. The most potent derivative, N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, exhibited a MIC90 of 0.488 µM and was non-cytotoxic to Vero cells, indicating a favorable selectivity profile. Structure-activity relationship (SAR) studies revealed that a phenyl group at the terminal end of an alkyl chain attached to the C-4 position was crucial for antitubercular activity.

Similarly, phenotypic screening of a compound library against Mtb identified a cluster of pan-active 2-pyrazolylpyrimidinones that were bactericidal against replicating Mtb and retained potency against clinical isolates. These findings highlight the potential of pyrimidine-based scaffolds in the development of new and effective treatments for tuberculosis.

Table 3: In Vitro Antitubercular Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

| Compound | R Group at C-4 | MIC90 (µM) | Reference |

|---|---|---|---|

| 22 | N-isopentylphenyl | 14.452 | |

| Most Potent Derivative | N-(4-phenoxyphenyl) | 0.488 | |

| 25 | N-isopentyl | > 125 | |

| 26 | 2-((2-aminoethyl)amino)ethanol | > 125 | |

| 27 | 3-isopropoxypropyl | > 125 | |

| 28 | 3-morpholinopropyl | > 125 |

Inhibition of Microbial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription in bacteria. nih.gov Its absence in higher eukaryotes makes it an attractive target for the development of antibacterial agents. nih.gov While various compounds are known to inhibit DNA gyrase, specific research on the inhibitory activity of this compound analogues against microbial DNA gyrase is not extensively detailed in the currently available scientific literature. General mechanisms of DNA gyrase inhibition by other classes of molecules, such as aminocoumarins and quinolones, involve either blocking the ATPase activity of the GyrB subunit or stabilizing the enzyme-DNA cleavage complex, respectively. nih.govnih.gov Further investigation is required to determine if analogues of this compound exhibit similar or novel mechanisms of DNA gyrase inhibition.

Anti-inflammatory and Antioxidant Properties of Pyrimidine Derivatives

Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory and antioxidant agents. mdpi.comproquest.com Their anti-inflammatory effects are often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in anti-inflammatory therapies. mdpi.comnih.gov By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

The anti-inflammatory activities of pyrimidine derivatives are linked to their ability to suppress the expression and activities of prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and various interleukins. nih.gov For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have shown potent in vitro anti-inflammatory activity by effectively suppressing COX-2 activity, with IC50 values comparable to the standard drug celecoxib. nih.gov

In addition to their anti-inflammatory properties, pyrimidine derivatives are recognized for their antioxidant capabilities. ijpsonline.comnih.gov Oxidative stress, resulting from an imbalance between free radicals and antioxidants, can lead to cellular damage and various chronic diseases. benthamdirect.com Pyrimidine derivatives can act as free radical scavengers, mitigating oxidative damage. ijpsonline.com Their antioxidant activity is evaluated through various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, hydrogen peroxide scavenging, and inhibition of lipid peroxidation. ijpsonline.comnih.gov For example, some novel pyrimidine and its triazole fused derivatives have demonstrated moderate to good antioxidant activity in scavenging hydrogen peroxide and nitric oxide radicals. ijpsonline.com

The table below summarizes the anti-inflammatory and antioxidant activities of selected pyrimidine derivatives from various studies.

| Compound Class/Derivative | Biological Activity | Assay | Key Findings |

| Pyrazolo[3,4-d]pyrimidines | Anti-inflammatory | COX-2 Inhibition | IC50 values of 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, comparable to celecoxib (IC50 = 0.04 ± 0.01 μmol). nih.gov |

| Pyrido[2,3-d]pyrimidines | Antioxidant | Lipid Peroxidation Inhibition | Derivatives 2a (IC50 = 42 μΜ) and 2f (IC50 = 47.5 μΜ) were potent lipoxygenase inhibitors. nih.gov |

| Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamides | Antioxidant | DPPH Radical Scavenging | Compounds 3a and 3b exhibited excellent activity with IC50 values of 46.31 and 48.81 respectively, comparable to ascorbic acid. ijpsonline.com |

| Alkylated and Acetylated Pyrimidines | Anti-inflammatory | Carrageenan-induced Rat Paw Edema | 4-methoxyphenyl and 2,4-dichlorophenyl derivatives showed highly significant anti-inflammatory activity. proquest.com |

| Pyrimidine derivatives L1 and L2 | Anti-inflammatory & Antioxidant | COX-2 Inhibition & ROS Assay | Showed high selectivity towards COX-2 and reduced reactive oxygen species (ROS) levels in an inflammatory cell model. mdpi.comnih.gov |

Computational and Theoretical Chemistry Approaches in 2 2 Aminopyrimidin 4 Yl Oxy Ethanol Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol, docking simulations are used to forecast its interaction with biological targets such as proteins and enzymes. These simulations are fundamental in structure-based drug design, helping to screen potential drug candidates and understand their mechanism of action. Studies on related 2-aminopyrimidine (B69317) derivatives have demonstrated their potential to fit into the active sites of various enzymes, suggesting that this compound could also be a candidate for similar targeting. For instance, derivatives of 2-aminopyrimidine have been investigated as inhibitors for targets like CDK2, CDK4, and CDK6. nih.gov

One of the primary outcomes of molecular docking is the prediction of the binding mode and conformation of a ligand within the active site of a target protein. This involves determining the three-dimensional arrangement of the ligand and its specific orientation relative to the amino acid residues of the binding pocket. The conformation of the ligand, including the rotation of its flexible bonds, is optimized to achieve the most stable interaction. For flexible molecules like this compound, which has rotatable bonds in its ethanol (B145695) side chain, multiple binding conformations may be possible. nih.gov High-resolution X-ray crystallography studies on similar enzyme-ligand complexes have revealed that alcohols can bind in alternative modes within an active site, which can be rationalized and predicted by docking studies. nih.gov The precise prediction of these binding poses is critical for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.

Table 1: Example Binding Energies of a 2-Aminopyrimidine Derivative

| Receptor Target | Binding Energy (kcal/mol) |

|---|---|

| Fungal Receptor 1 | -7.0 |

| Bacterial Receptor 1 | -6.6 |

| Bacterial Receptor 2 | -6.4 |

Data is for 4-methyl-N-(pyrimidin-2-yl)benzenesulfonamide, a related 2-aminopyrimidine compound. researchgate.net

Beyond a numerical score, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-target complex. These key interactions are crucial for affinity and selectivity. For a molecule like this compound, the following interactions are anticipated:

Hydrogen Bonding: The amino group, the pyrimidine (B1678525) nitrogens, the ether oxygen, and the terminal hydroxyl group can all act as hydrogen bond donors or acceptors. These interactions with polar residues in a protein's active site are often critical for binding. mdpi.com

Hydrophobic Contacts: While the molecule has significant polarity, hydrophobic interactions can occur between the pyrimidine ring and nonpolar amino acid residues like valine, leucine, and isoleucine. nih.gov

Pi-Stacking: The aromatic pyrimidine ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. nih.govmdpi.com This type of interaction is a significant contributor to the binding of many aromatic drug molecules.

The identification of these specific interactions helps in understanding the structure-activity relationship (SAR) and provides a roadmap for optimizing the ligand's structure to enhance its binding affinity.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations offer a deeper understanding of a molecule's properties based on its electronic structure. These methods solve the Schrödinger equation for a given molecule to provide information about its electron distribution, molecular orbitals, and inherent reactivity. Such calculations are computationally intensive but provide a level of detail that classical molecular mechanics methods, like those used in docking, cannot.

Quantum mechanical calculations can accurately predict various spectroscopic parameters, which can be used to validate and interpret experimental data. For a newly synthesized or studied compound like this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible absorption spectra can be compared with experimental results. This comparison helps to confirm the molecule's structure and conformation. For instance, theoretical calculations can predict the vibrational frequencies associated with the N-H, O-H, and C-O stretches, aiding in the assignment of peaks in an experimental IR spectrum. Similarly, time-dependent density functional theory (TD-DFT) calculations can predict the electronic transitions responsible for UV-Visible absorption, providing insight into the molecule's electronic properties. researchgate.net

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. dovepress.com This process is fundamental in designing novel derivatives of a lead compound like this compound.

The process begins with the creation of a virtual library of compounds. This involves systematically modifying the core structure of this compound. For instance, different substituents can be added to the amino group, the pyrimidine ring, or the ethanol side chain to generate a diverse set of virtual derivatives. The goal is to explore a vast chemical space to identify modifications that could enhance binding affinity and selectivity for a specific biological target.

Once the virtual library is established, these compounds are computationally screened against the three-dimensional structure of a target protein. Molecular docking is a key method used in this stage, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For example, in studies on other 2-aminopyrimidine derivatives, docking has been employed to predict binding modes and molecular interactions with target enzymes like β-glucuronidase. mdpi.com

The results of virtual screening are typically ranked based on a scoring function that estimates the binding affinity. Hits from this initial screening are then subjected to further filtering based on criteria such as drug-likeness (e.g., Lipinski's rule of five) and predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties to select the most promising candidates for synthesis and experimental testing. nih.govresearchgate.net This approach has been successfully applied to identify potential inhibitors for various kinases from large chemical databases by filtering hits based on docking scores and ADMET properties. nih.govresearchgate.netmdpi.com

Table 1: Example of a Virtual Library Design Strategy for this compound Derivatives

| Core Scaffold | R1 Substitutions (on Amino Group) | R2 Substitutions (on Pyrimidine Ring) | R3 Substitutions (on Ethanol Chain) |

| This compound | -H (unsubstituted) | -Cl | -F |

| -CH3 | -F | -OCH3 | |

| -Phenyl | -CH3 | -CN | |

| -Benzyl | -CF3 | -COOH |

Pharmacophore Modeling and Ligand-Based Drug Design for Target-Specific Optimization

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods become particularly valuable. nih.govelsevierpure.com Pharmacophore modeling is a central component of this approach. A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

To develop a pharmacophore model for derivatives of this compound, a set of known active molecules that bind to the same target is required. These molecules are superimposed to identify the common chemical features and their spatial arrangement. This consensus pharmacophore then serves as a 3D query to screen compound libraries for new molecules that match the model, even if they have different underlying chemical scaffolds. dovepress.comnih.gov

This methodology has been effectively used for various 2-aminopyrimidine derivatives. For instance, a ligand-based approach led to the discovery of a series of 4,6-disubstituted 2-aminopyrimidines as inhibitors of the Receptor for Advanced Glycation End Products (RAGE). nih.govelsevierpure.com Similarly, both ligand- and structure-based pharmacophore models have been developed to discover potential anticancer agents targeting CDK9/Cyclin T1 kinase. nih.govresearchgate.net

For this compound, a hypothetical pharmacophore model might include:

A hydrogen bond donor feature from the 2-amino group.

A hydrogen bond acceptor feature from the pyrimidine ring nitrogens.

A hydrogen bond donor/acceptor feature from the hydroxyl group of the ethanol side chain.

A hydrophobic or aromatic feature if substitutions on the ring prove crucial for activity.

This model can guide the optimization of derivatives by ensuring that any structural modifications retain these essential pharmacophoric features, thereby increasing the likelihood of maintaining or improving biological activity.

Table 2: Potential Pharmacophoric Features of the this compound Scaffold

| Feature Type | Location on Scaffold | Role in Molecular Recognition |

| Hydrogen Bond Donor (HBD) | 2-Amino group (-NH2) | Interaction with acceptor groups on the target protein |

| Hydrogen Bond Donor (HBD) | Ethanol hydroxyl group (-OH) | Interaction with acceptor groups on the target protein |

| Hydrogen Bond Acceptor (HBA) | Pyrimidine ring nitrogens | Interaction with donor groups on the target protein |

| Hydrogen Bond Acceptor (HBA) | Ethanol hydroxyl group (-OH) | Interaction with donor groups on the target protein |

| Hydrogen Bond Acceptor (HBA) | Ether oxygen (-O-) | Interaction with donor groups on the target protein |

Predictive Computational Models for Biological Activity and ADME Properties

Beyond identifying potential drug candidates, computational models are crucial for predicting their biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These predictions help to de-risk drug development by identifying potential liabilities early in the discovery pipeline. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. elsevierpure.comnih.govresearchgate.net By analyzing a set of derivatives of this compound with known activities, a QSAR model can be built. This model can then be used to predict the activity of new, unsynthesized derivatives, helping to prioritize the most potent compounds for synthesis.

In recent years, machine learning algorithms have become increasingly powerful for developing predictive models in drug discovery. nih.govresearchgate.net These algorithms, such as random forest, gradient boosting, and deep neural networks, can learn complex patterns from large datasets of chemical structures and their associated properties. github.com

For ADME prediction, computational models can estimate a wide range of properties, including:

Absorption: Solubility, permeability (e.g., through the Caco-2 cell model), and prediction of P-glycoprotein efflux.

Distribution: Plasma protein binding and blood-brain barrier penetration.

Metabolism: Prediction of interactions with cytochrome P450 enzymes and sites of metabolism on the molecule.

Excretion: Prediction of renal clearance.

Toxicity: Prediction of potential toxicities, such as hERG inhibition or mutagenicity.

These in silico ADME models are often used in conjunction with screening and design efforts to ensure that novel derivatives of this compound not only have high potency but also possess favorable pharmacokinetic profiles necessary for a successful drug candidate. nih.govnih.gov

Table 3: Hypothetical In Silico ADME Profile for a Designed Derivative of this compound

| ADME Property | Predicted Value | Desired Range/Outcome |

| Aqueous Solubility (logS) | -3.5 | > -4.0 |

| Caco-2 Permeability (nm/s) | 15 x 10^-6 | High (>10 x 10^-6) |

| Plasma Protein Binding (%) | 85% | < 95% |

| Blood-Brain Barrier (BBB) Permeation | Low | Target Dependent |

| CYP2D6 Inhibition | No | No Inhibition |

| hERG Inhibition (pIC50) | < 5 | < 6 |

Advanced Analytical and Spectroscopic Characterization of 2 2 Aminopyrimidin 4 Yl Oxy Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR are the foundational NMR experiments for the characterization of 2-((2-Aminopyrimidin-4-yl)oxy)ethanol.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the pyrimidine (B1678525) ring typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic system. The protons of the ethanol (B145695) side chain will resonate at higher field, with their chemical shifts influenced by the adjacent oxygen atom. The amino group protons often appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyrimidine ring are characteristic of aromatic heterocyclic systems. The carbons of the ethanol moiety will appear in the aliphatic region of the spectrum, with the carbon atom bonded to the oxygen appearing at a lower field (higher ppm value) compared to the terminal methyl carbon.

| Predicted ¹H NMR Chemical Shifts for this compound | | :--- | :--- | | Proton | Predicted Chemical Shift (ppm) | | Pyrimidine H-5 | ~6.0 - 6.5 | | Pyrimidine H-6 | ~7.8 - 8.2 | | -O-CH₂- | ~4.2 - 4.6 | | -CH₂-OH | ~3.7 - 4.0 | | -NH₂ | ~5.0 - 7.0 (broad) | | -OH | Variable (broad) |

| Predicted ¹³C NMR Chemical Shifts for this compound | | :--- | :--- | | Carbon | Predicted Chemical Shift (ppm) | | Pyrimidine C-2 | ~163 | | Pyrimidine C-4 | ~170 | | Pyrimidine C-5 | ~95 | | Pyrimidine C-6 | ~158 | | -O-CH₂- | ~68 | | -CH₂-OH | ~60 |

For more complex derivatives or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a correlation between the protons of the -O-CH₂- and -CH₂-OH groups, confirming their connectivity within the ethanol side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the proton signals to their corresponding carbon atoms. For instance, the proton signal for H-5 of the pyrimidine ring will show a cross-peak with the carbon signal for C-5.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bonds) carbon-proton correlations. This is particularly useful for establishing the connectivity between different functional groups. For example, an HMBC experiment would show a correlation between the protons of the -O-CH₂- group and the C-4 carbon of the pyrimidine ring, confirming the ether linkage.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, characteristic fragmentation would likely involve cleavage of the ether bond and fragmentation of the ethanol side chain.

High-Resolution EI-MS (HREI-MS): HREI-MS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and molecular formula of the compound with high confidence.

| Predicted Key Fragment Ions in the EI Mass Spectrum of this compound | | :--- | :--- | | m/z | Predicted Fragment | | 155 | [M]⁺ (Molecular Ion) | | 124 | [M - CH₂OH]⁺ | | 110 | [2-aminopyrimidin-4-ol]⁺ | | 95 | [2-aminopyrimidine]⁺ | | 45 | [CH₂CH₂OH]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is an essential tool for assessing the purity of this compound and for identifying it in complex mixtures. The retention time from the LC provides an additional parameter for identification, while the mass spectrometer confirms the molecular weight of the eluting compound. LC-MS is particularly useful for analyzing non-volatile and thermally labile compounds, which may not be suitable for gas chromatography-mass spectrometry (GC-MS).

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected IR absorption bands include:

N-H stretching: The amino group (-NH₂) will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

O-H stretching: The hydroxyl group (-OH) of the ethanol moiety will show a broad absorption band in the region of 3200-3600 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations from the pyrimidine ring will appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethanol side chain will be observed in the 2850-3000 cm⁻¹ region.

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrimidine ring will give rise to absorptions in the 1500-1650 cm⁻¹ region.

C-O stretching: The ether linkage (C-O-C) and the alcohol C-O bond will have characteristic stretching vibrations in the fingerprint region, typically between 1000-1300 cm⁻¹.

| Characteristic IR Absorption Bands for this compound | | :--- | :--- | | Functional Group | Characteristic Absorption Range (cm⁻¹) | | N-H (amine) | 3300 - 3500 | | O-H (alcohol) | 3200 - 3600 (broad) | | Aromatic C-H | 3000 - 3100 | | Aliphatic C-H | 2850 - 3000 | | C=N, C=C (pyrimidine ring) | 1500 - 1650 | | C-O (ether and alcohol) | 1000 - 1300 |

Chromatographic Techniques for Purity Assessment, Separation, and Isolation

Chromatographic techniques are fundamental in the synthesis and analysis of this compound and its derivatives. These methods are crucial for monitoring the progress of chemical reactions, purifying the crude product, and quantifying the final purity of the synthesized compounds. The selection of a specific chromatographic technique depends on the analytical objective, whether it is rapid qualitative assessment, large-scale purification, or precise quantitative analysis.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions in real-time. libretexts.orgchemistryhall.com In the synthesis of this compound and related pyrimidine derivatives, TLC is used to track the consumption of starting materials and the formation of the desired product. nih.govnih.govjst.go.jp

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica gel. nih.gov The plate is then developed in a chamber containing an appropriate mobile phase. For 2-aminopyrimidine (B69317) derivatives, a common solvent system used as the mobile phase is a mixture of hexane and ethyl acetate. nih.gov The separation is based on the differential partitioning of the components between the stationary and mobile phases; compounds with higher polarity have a stronger affinity for the silica gel and thus travel a shorter distance up the plate.

After development, the separated spots are visualized, commonly under UV light (at 254 nm or 365 nm), as pyrimidine rings are often UV-active. nih.gov By comparing the spot corresponding to the reaction mixture with reference spots of the starting materials, a chemist can qualitatively assess the reaction's progression. libretexts.orgyoutube.com The disappearance of the starting material spot and the appearance of a new product spot indicate a successful transformation. libretexts.org The retardation factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis.

Table 1: Representative TLC Conditions for Monitoring 2-Aminopyrimidine Derivative Synthesis

| Parameter | Description |

| Stationary Phase | Silica gel pre-coated plates (e.g., Kieselgel 60 F254) nih.gov |

| Mobile Phase | A mixture of non-polar and polar solvents, commonly Hexane and Ethyl Acetate in various ratios (e.g., 7:3) nih.govmdpi.com |

| Spotting | Capillary spotters are used to apply solutions of starting material, reaction mixture, and a co-spot. libretexts.org |

| Development | The plate is placed in a sealed chamber with the mobile phase, allowing the solvent to ascend the plate. |

| Visualization | Primarily under UV light (254 nm or 365 nm) nih.gov. Staining agents can also be used for visualization. chemistryhall.com |

| Analysis | The reaction is monitored for the disappearance of starting material spots and the appearance of product spots. chemistryhall.com |

Following the completion of a synthesis reaction, column chromatography is the standard method for purifying the crude product on a preparative scale. nih.gov This technique allows for the separation of the target compound, such as this compound, from unreacted starting materials, byproducts, and other impurities.

The principle of column chromatography is similar to TLC but is performed in a glass column packed with a stationary phase, most commonly silica gel. mdpi.commdpi.com The crude mixture is loaded onto the top of the column, and a solvent system (eluent), often similar to the one optimized by TLC, is passed through the column. mdpi.com For pyrimidine derivatives, eluent systems may include mixtures like petroleum ether/ethyl acetate or n-hexane/ethyl acetate. mdpi.com

As the eluent flows through the column, the components of the mixture separate based on their affinity for the stationary phase. Fractions are collected sequentially as they exit the column, and these are typically analyzed by TLC to identify those containing the pure desired product. The fractions containing the pure compound are then combined, and the solvent is evaporated to yield the purified product.

Table 2: Typical Column Chromatography Parameters for Purifying 2-Aminopyrimidine Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel (e.g., mesh size 230-400) is commonly used. mdpi.com |

| Mobile Phase (Eluent) | A solvent system determined by prior TLC analysis, such as n-hexane/ethyl acetate or dichloromethane, often in a gradient. mdpi.com |

| Column Packing | The silica gel is packed into the column as a slurry with the initial eluent to ensure a uniform packing. |